molecular formula C12H18BrN B1528683 2-(3-Bromophenyl)hexan-2-amine CAS No. 1249546-05-1

2-(3-Bromophenyl)hexan-2-amine

Cat. No. B1528683
CAS RN: 1249546-05-1
M. Wt: 256.18 g/mol
InChI Key: GANQTPZONDWWAN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)hexan-2-amine is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3-Bromophenyl)hexan-2-amine is 1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(3-Bromophenyl)hexan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Catalytic Applications

  • Palladium-catalyzed amination of aryl halides is a fundamental reaction in organic synthesis, involving bromophenyl substrates. Ligands have been developed to enhance the efficiency of these reactions, allowing for the room-temperature catalytic amination of many aryl chloride, bromide, and triflate substrates, including chloropyridines and functionalized aryl halides (Wolfe et al., 2000). These advancements suggest that compounds like "2-(3-Bromophenyl)hexan-2-amine" could serve as intermediates in the synthesis of complex amines through palladium-catalyzed coupling reactions.

Material Functionalization

  • The post-self-assembly covalent chemistry of discrete multicomponent metallosupramolecular hexagonal prisms involves the functionalization of materials with amine groups. This process enables the incorporation of new functionalities under mild conditions, highlighting the potential of bromophenylamines in constructing and modifying advanced materials (Wang et al., 2011).

Environmental Applications

  • In the context of environmental science, bromophenylamines have been investigated for CO2 capture. A study on a task-specific ionic liquid demonstrates the reversible sequestration of CO2, showcasing the potential of bromophenyl compounds in developing new materials for gas capture and storage (Bates et al., 2002). This suggests that "2-(3-Bromophenyl)hexan-2-amine" might be explored for similar environmental applications.

Advanced Chemical Synthesis

  • The synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines underlines the versatility of bromophenyl compounds in organic synthesis. These reactions, facilitated by CuI catalysis, provide a pathway to heterocyclic compounds, hinting at the potential use of "2-(3-Bromophenyl)hexan-2-amine" in the synthesis of benzimidazole derivatives (Lygin & Meijere, 2009).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-bromophenyl)hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANQTPZONDWWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)hexan-2-amine
Reactant of Route 2
2-(3-Bromophenyl)hexan-2-amine
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2-(3-Bromophenyl)hexan-2-amine
Reactant of Route 4
2-(3-Bromophenyl)hexan-2-amine
Reactant of Route 5
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Reactant of Route 6
2-(3-Bromophenyl)hexan-2-amine

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